molecular formula C14H10O3 B2723411 methyl dibenzo[b,d]furan-2-carboxylate CAS No. 58841-72-8

methyl dibenzo[b,d]furan-2-carboxylate

Cat. No.: B2723411
CAS No.: 58841-72-8
M. Wt: 226.231
InChI Key: QSQTUIVYNKZDHU-UHFFFAOYSA-N
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Description

methyl dibenzo[b,d]furan-2-carboxylate is a chemical compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl dibenzo[b,d]furan-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then methylated to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: methyl dibenzo[b,d]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

methyl dibenzo[b,d]furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl dibenzo[b,d]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may also interfere with bacterial cell wall synthesis, leading to its antibacterial effects .

Comparison with Similar Compounds

Uniqueness: methyl dibenzo[b,d]furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

methyl dibenzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-14(15)9-6-7-13-11(8-9)10-4-2-3-5-12(10)17-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQTUIVYNKZDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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